molecular formula C6H10Cl2O2 B1608443 tert-butyl 2,2-dichloroacetate CAS No. 49653-47-6

tert-butyl 2,2-dichloroacetate

Cat. No.: B1608443
CAS No.: 49653-47-6
M. Wt: 185.05 g/mol
InChI Key: FOLRKRMAFDGZRR-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl dichloroacetate, also known as tert-butyl 2,2-dichloroacetate, is a chemical compound with the formula C6H10Cl2O2 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1,1-Dimethylethyl dichloroacetate consists of 19 bonds in total, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 aliphatic ester . The molecular weight is 185.048 .

Scientific Research Applications

Synthesis and Molecular Structure

1,1-Dimethylethyl dichloroacetate's applications in scientific research often revolve around its use as a precursor or intermediary in the synthesis of more complex compounds. For example, the synthesis and molecular characterization of quaternary ammonium derivatives from 1,1-dimethyl-1,3-propylenediamine with ethyl chloroacetate and chloroacetic acid, respectively, highlight its utility in producing compounds with potential applications ranging from material science to pharmaceuticals. These reactions, characterized by various spectroscopic methods, underscore the role of 1,1-dimethylethyl dichloroacetate in facilitating the creation of structurally complex and functionally diverse molecules (Kowalczyk, 2008).

Photochemical Electron-Transfer Reactions

The compound also finds relevance in the study of photochemical electron-transfer reactions, as illustrated by research on 1,1-diarylethylenes. These studies provide insights into the mechanisms underlying dimerizations and nucleophilic additions induced by photoexcited states, contributing valuable knowledge to the fields of photochemistry and photophysics. The research explores the role of various substituents and conditions in altering the outcomes of electron-transfer reactions, offering a foundation for developing new photoreactive materials or processes (Mattes & Farid, 1986).

Intermolecular Hydrogen Bonding

In another application, 1,1-dimethylethyl dichloroacetate is instrumental in understanding intermolecular hydrogen bonding mechanisms. Research into acid−amide hydrogen bonding using derivatives provides insights into molecular recognition processes, which are crucial for the design of novel drugs and materials with specific binding capabilities. This research not only contributes to the fundamental understanding of hydrogen bonding but also to the development of new synthetic strategies for compounds exhibiting specific molecular interactions (Wash, Maverick, Chiefari, & Lightner, 1997).

Selective Oxidation Catalysis

Additionally, 1,1-dimethylethyl dichloroacetate's derivatives have been used in catalysis, specifically in the selective oxidation of 1,2-diols in water, demonstrating its potential in green chemistry applications. This method highlights the versatility of 1,1-dimethylethyl dichloroacetate derivatives in facilitating environmentally friendly chemical transformations, offering an efficient and selective approach to synthesizing α-hydroxyketones from various diol substrates. Such advancements in catalytic methods can lead to more sustainable industrial processes (William, Kuriyama, & Onomura, 2013).

Mechanism of Action

Dichloroacetate (DCA), a class of compounds to which 1,1-Dimethylethyl dichloroacetate belongs, is known to divert metabolism from anaerobic glycolysis to mitochondrial oxidative phosphorylation by stimulating pyruvate dehydrogenase (PDH) .

Safety and Hazards

1,1-Dimethylethyl dichloroacetate is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . Safety data sheets for similar compounds suggest that they can be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

tert-butyl 2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O2/c1-6(2,3)10-5(9)4(7)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLRKRMAFDGZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197953
Record name 1,1-Dimethylethyl dichloroacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49653-47-6
Record name 1,1-Dimethylethyl 2,2-dichloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49653-47-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,2-dichloroacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl dichloroacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylethyl dichloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-BUTYL 2,2-DICHLOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC9M9H46F
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Synthesis routes and methods

Procedure details

74 g of t-butylalcohol, 79 g of pyridine and 250 ml of anhydrous ether were heated to boiling and 146 g of dichloroacetyl chloride were added dropwise to the reaction mixture at such a rate that the mixture continued to boil without further supply of heat. When all the dichloroacetyl chloride has been added, boiling was continued for 3 hours. Water was then added to the reaction mixture and the ethereal phase was separated off. The resulting reaction solution was processed in the usual manner to yield 140 g of α, α-dichloroacetic acid-t-butyl ester.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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